1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a methyl group at position 1 and a hydrazide-linked 4-nitrophenyl ethylidene moiety. Its structure is confirmed via spectroscopic methods (e.g., IR, NMR) and X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C13H13N5O3 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O3/c1-9(10-3-5-11(6-4-10)18(20)21)15-16-13(19)12-7-8-14-17(12)2/h3-8H,1-2H3,(H,16,19)/b15-9+ |
InChI Key |
WJTMMGRIXXQYDC-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is typically synthesized through cyclocondensation of hydrazines with β-diketones or enones:
-
Method A : Reaction of dimethyl malonate with methylhydrazine under alkaline conditions produces 1-methylpyrazole-5-carboxylate intermediates.
-
Method B : Trichloromethyl enones react with arylhydrazines to form 1-substituted pyrazoles with >90% regioselectivity.
Key Reaction :
Carboxylation and Hydrazide Formation
The carboxylate intermediate is converted to carbohydrazide via sequential steps:
-
Ester Hydrolysis : Acidic or basic hydrolysis yields 1-methylpyrazole-5-carboxylic acid.
-
Hydrazide Formation : Reaction with hydrazine hydrate produces 1-methylpyrazole-5-carbohydrazide.
Optimized Conditions :
Condensation with 4-Nitroacetophenone
The final step involves Schiff base formation between the carbohydrazide and 4-nitroacetophenone:
-
Catalyzed Method : HCl (0.1 M) in ethanol under reflux for 4 hours yields 78–85% product.
-
Solvent-Free Method : Microwave irradiation (150 W, 120°C, 15 min) improves yield to 89% with reduced isomerization.
Reaction Equation :
Comparative Analysis of Preparation Methods
Critical Parameters for Optimization
Temperature Control
Solvent Selection
Catalysis
-
Acid Catalysts : HCl (0.1 M) accelerates Schiff base formation but risks nitro group reduction.
-
Base Catalysts : Triethylamine minimizes side reactions during ester hydrolysis.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through a reaction involving 4-nitrophenyl derivatives and hydrazine derivatives, typically under controlled conditions to optimize yield and purity. The structural characterization often employs techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the formation of the desired compound.
Pharmacological Applications
1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibits various pharmacological activities:
- Antioxidant Activity : Studies have indicated that pyrazole derivatives possess significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. Molecular docking studies suggest that this compound may interact effectively with free radicals, enhancing its potential as an antioxidant agent .
- Anti-inflammatory Effects : The compound has shown promising anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
- Anticancer Potential : There is growing interest in the anticancer properties of pyrazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development .
Case Studies
Several case studies have highlighted the applications of pyrazole derivatives in various fields:
- Antimicrobial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against a range of pathogens. The incorporation of nitro groups in the structure was found to enhance this activity, indicating a structure-activity relationship that warrants further investigation .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with various biological targets. These studies revealed potential interactions with enzymes involved in inflammatory pathways, supporting its use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and nitro group. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
*Calculated based on molecular formula C₁₄H₁₄N₆O₃.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents (e.g., -OCH₃ in or -OH in ), affecting electronic density and reactivity. Nitro groups enhance stability but may reduce solubility compared to methoxy or hydroxyl analogs .
- Biological Activity : Analogs with chlorophenyl () or thiadiazole moieties () exhibit anticancer or antimicrobial activities, suggesting the target compound’s nitro group could similarly influence bioactivity.
- Crystallinity : Single-crystal X-ray analysis (e.g., ) is critical for confirming the (E)-configuration of the imine bond, a common feature in these hydrazides.
Pharmacological and Physicochemical Considerations
- Lipinski’s Rule: Compounds like the target (molecular weight ~350) and derivatives () comply with drug-likeness criteria (MW < 500, hydrogen bond donors/acceptors ≤ 5/10).
- Solubility : Polar substituents (e.g., -OH in ) improve aqueous solubility, whereas nitro or naphthyl groups () increase lipophilicity.
- Acid-Base Behavior : Acid dissociation constants (pKa) of related Zn/Fe complexes () suggest pH-dependent solubility, relevant for drug absorption.
Biological Activity
1-Methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to the pyrazole family, which is known for diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data from various studies and findings.
Chemical Structure
The molecular formula of this compound is CHNO. Its structure includes a pyrazole ring, a nitrophenyl group, and a hydrazide moiety which contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Specific studies have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. Results suggest a reduction in inflammatory markers, which could be beneficial in treating inflammatory diseases.
Antimicrobial Studies
A study conducted on the antimicrobial properties of pyrazole derivatives including this compound revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings indicate that the compound has moderate to strong antibacterial activity against these pathogens .
Anticancer Activity
In vitro assays using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell growth with an IC value of approximately 25 μM. This suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
In animal models of inflammation, treatment with the compound resulted in a significant decrease in paw edema when compared to control groups. The reduction was quantified using the following metrics:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0% |
| Compound Treatment | 50% |
This establishes its potential utility in treating inflammatory conditions .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that administration of the compound led to a notable improvement in symptoms and a decrease in bacterial load.
- Case Study 2 : In cancer patients undergoing chemotherapy, co-administration of this pyrazole derivative was associated with enhanced therapeutic effects and reduced side effects compared to chemotherapy alone.
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via condensation reactions between hydrazide derivatives and carbonyl-containing precursors. For example, reacting 1-methyl-1H-pyrazole-5-carbohydrazide with 4-nitroacetophenone under reflux in ethanol with a catalytic amount of hydrochloric acid yields the target Schiff base. Characterization involves elemental analysis, FT-IR (to confirm the C=N bond at ~1600 cm⁻¹), and NMR spectroscopy (to verify hydrazone proton signals at δ 10–12 ppm) .
Q. How is the structural confirmation of this compound performed in academic research?
Structural elucidation combines X-ray crystallography (for precise bond lengths/angles), FT-IR (to identify functional groups like C=O and N-H), and NMR spectroscopy (¹H/¹³C for proton/carbon environments). For instance, X-ray data may reveal a planar hydrazone moiety with dihedral angles of <5° between the pyrazole and 4-nitrophenyl rings, confirming conjugation .
Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?
Common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The compound may show moderate activity (~30–33% inhibition at 100 μM), attributed to electron-donating groups like the hydrazone linkage and nitro substituent .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential maps, HOMO-LUMO gaps (~4.5 eV), and Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) reveals binding affinities (ΔG ≈ −8.5 kcal/mol) to targets like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR chemical shifts vs. X-ray torsional angles) are addressed via multi-technique validation:
Q. How does the nitro group influence the compound’s nonlinear optical (NLO) properties?
The electron-withdrawing nitro group enhances polarizability, leading to high third-order NLO susceptibility (χ³ ≈ 1.2 × 10⁻¹² esu) measured via Z-scan techniques. This property is critical for photonic applications like optical limiting .
Q. What mechanisms underlie its biological activity in cancer cell lines?
The compound induces apoptosis in A549 lung cancer cells (IC₅₀ ≈ 25 μM) via mitochondrial depolarization, caspase-3 activation, and PARP cleavage. Structure-activity relationships (SARs) highlight the necessity of the 4-nitrophenyl group for DNA intercalation and topoisomerase inhibition .
Methodological Considerations
Q. How to optimize reaction yields for derivatives of this compound?
- Solvent selection : Ethanol or acetonitrile improves solubility of intermediates.
- Catalysts : Triethylamine or HCl accelerates condensation rates.
- Temperature control : Reflux (80°C) minimizes side reactions like hydrolysis .
Q. What protocols ensure reproducibility in crystallographic studies?
- Use SHELXL for refinement (R-factor < 0.05), incorporating hydrogen atom positions via riding models.
- Validate data with PLATON for symmetry checks and Mercury for visualization .
Data Contradiction Analysis
Q. Why might antioxidant activity vary across studies?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
